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Compound of Interest

1-(Bromomethyl)-3,5-dichloro-2-
Compound Name: ,

nitrobenzene
CAS No.: 1258546-74-5

Cat. No.: B1375511

Get Quote

Executive Summary: The Halogenated Aromatic
Scaffold

The chemical formula C7H4BrCIzNO2 represents a specific class of highly functionalized
aromatic intermediates used primarily in the synthesis of agrochemicals, pharmaceutical
pharmacophores, and materials science. Unlike simple solvents or reagents, this formula
denotes a "privileged structure” characterized by a high degree of halogenation (Bromine and
Chlorine) and nitrogen-based functionality (Nitro or Amino/Amido groups).

For researchers and drug development professionals, this formula is most significant when
expressed as one of two primary structural isomers:

¢ 2,6-Dichloro-3-nitrobenzyl bromide (Alkylating Agent).

e 3-Amino-4-bromo-2,6-dichlorobenzoic acid (Multifunctional Scaffold).
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This guide provides a comprehensive technical breakdown of the molecular weight, isotopic
signatures, structural isomers, and handling protocols for this chemical entity.

Physicochemical Profile

The precise molecular weight and isotopic distribution are critical for identification, particularly
given the presence of multi-isotopic halogens (Br, Cl).[1]

; o ble[2][2]

Property Value Notes

Molecular Formula C7H4BrCIl2NO2

Weighted average of all

Average Molecular Weight 284.92 g/mol )
isotopes.
_ _ Based on 7°Br, 3°Cl, 12C, 1H,
Monoisotopic Mass 282.8779 Da
14N, 160,
Exact Mass 282.8779 Da
Heavy Atom Count 13
) 1 Ring + 1 Nitro/Carboxyl +
Degree of Unsaturation 5
Double bonds.
_ _ Due to mixed halogenation
Complexity High

patterns.[1]

Isotopic Sighature (Mass Spectrometry)

The presence of one Bromine (Br) and two Chlorines (CI) creates a distinct "quartet-like"
isotopic envelope in Mass Spectrometry (MS). This is a self-validating spectral feature.

e 79Br : 81Br ratio
1:1
e 35Cl| : 37Cl ratio

3:1[1]
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Predicted MS Peak Pattern:

e M (283): Contains "°Br, 3°Cl, 3°Cl.

o M+2 (285): High intensity. Contains (8!Br, 3>Cl, 3°Cl) AND (7°Br, 3’Cl, 3>Cl).

e M+4 (287): Medium intensity. Contains (81Br, 37Cl, 35Cl) AND (7°Br, 3’Cl, 3’Cl).
e M+6 (289): Low intensity. Contains (31Br, 3’Cl, 3’Cl).

Structural Isomerism & Applications

The utility of C7H4BrCIl2NO2 depends entirely on the connectivity of its atoms. Below are the
two dominant isomers relevant to R&D.

Isomer A: 2,6-Dichloro-3-nitrobenzyl bromide
o CAS Registry: 83141-02-0 (Analogous derivatives)

o Functional Class: Electrophile (Alkylating Agent).
e Mechanism: The benzylic bromide is highly reactive toward nucleophiles (

reaction), making it a tool for attaching the 2,6-dichloro-3-nitrophenyl moiety to amines or
thiols.

» Safety Note: Benzylic bromides are potent lachrymators (tear gas agents).

Isomer B: 3-Amino-4-bromo-2,6-dichlorobenzoic acid[2]

[4]

e CAS Registry: 1415124-69-4[2][3]
¢ Functional Class: Multifunctional Scaffold.

e Mechanism: Contains an acid (for coupling), an amine (for derivatization), and aryl halides
(for Palladium-catalyzed cross-coupling like Suzuki or Buchwald-Hartwig).
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» Application: Likely a precursor for herbicide synthesis (similar to Dicamba) or a fragment for
fragment-based drug discovery (FBDD).

Diagram 1: Structural Divergence

The following diagram illustrates the connectivity difference between the "Alkylating Agent" and
the "Scaffold" isomers.

C7H4BrCI2NO2
(Formula)

Isomer A: Isomer B:
2,6-Dichloro-3-nitrobenzyl bromide 3-Amino-4-bromo-2,6-dichlorobenzoic acid

(Attaching rings to drugs) (Library Synthesis)

Reactive Group: Reactive Groups:
Benzyl Bromide (-CH2Br) -COOH, -NH2, Aryl-Br
fmmm e i __________ e i ___________
I Application: i | Application: i
i Electrophilic Alkylation : i Orthogonal Cross-Coupling i
I ' I
L ! !

Click to download full resolution via product page

Caption: Structural divergence of C7H4BrCIl2NO: into an electrophilic alkylator (Left) and a
multifunctional scaffold (Right).

Analytical Validation Protocol

When synthesizing or purchasing this compound, you must validate its identity using a multi-
modal approach.

NMR Logic (Nuclear Magnetic Resonance)

The proton (
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H) NMR spectrum provides the fastest differentiation between the isomers.

Expected *H NMR Signals .
Isomer Logic
(DMSO-ds)

1. Aliphatic Singlet (~4.5-4.8

_ ppm): 2H ( The benzylic protons are
Benzyl Bromide ) .
-Br).2. Aromatic Doublets: 2H deshielded by Br and the fing.
(Ar-H).

1. Broad Singlet (~11-13 ppm):
1H (
_ The acid proton is
) ) ).2. Broad Singlet (~5-7 ppm): )
Benzoic Acid exchangeable; the ring has

2H ( .
only 1 remaining H.

).3. Aromatic Singlet: 1H (Ar-
H).

Mass Spectrometry Decision Tree

Use this workflow to confirm the halogen pattern.

Confirmed:
1Br + 2 Cl Pattern

Yes (approx 4:3 ratio

A

5 Observe Parent lon Check Isotopic Envelope
Inject Sample (LC-MS) -y > i e s P

Error:
Check for Dehalogenation

Click to download full resolution via product page
Caption: Mass Spectrometry validation logic for confirming the BrCl2 halogenation pattern.

Experimental Handling & Safety
Handling Benzyl Bromides (Isomer A)

Hazard: 2,6-Dichloro-3-nitrobenzyl bromide is a severe skin irritant and lachrymator.
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» Engineering Controls: All weighing and transfers must occur inside a certified chemical fume
hood.

e Quenching Protocol: Residual benzyl bromides on glassware should be quenched with a
solution of ethanolamine or sodium thiosulfate before washing to prevent exposure to
cleaning staff.

Solubility & Stability

e Solubility: Insoluble in water. Soluble in DCM, Ethyl Acetate, DMSO, and DMF.
 Stability:

o Benzyl Bromide: Moisture sensitive (hydrolyzes to benzyl alcohol). Store under inert gas
(Nitrogen/Argon) at 4°C.

o Benzoic Acid:[2] Stable at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Molecular Characterization and Utility
of C7H4BrCI2zNOz]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1375511/docs#technical-guide-molecular-
characterization-and-utility-of-c-h-brcl-no]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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